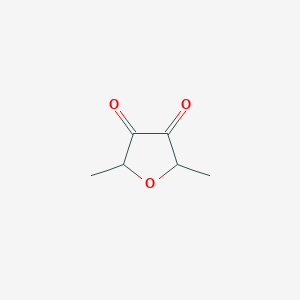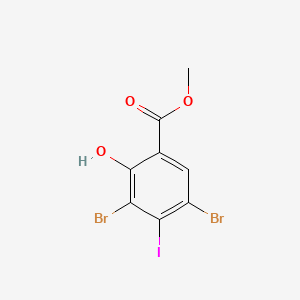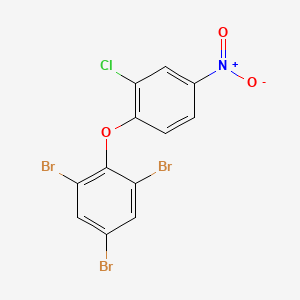![molecular formula C17H17BrN2O2 B12463294 4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12463294.png)
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is an organic compound that features a bromine atom, a morpholine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves the following steps:
Formation of the imine bond: This is achieved by reacting 4-(morpholin-4-yl)aniline with 4-bromo-3-formylphenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The imine bond can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include the corresponding amine derivatives.
Scientific Research Applications
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol: Unique due to the presence of the morpholine ring and bromine atom.
4-bromo-3-[(E)-{[4-(piperidin-4-yl)phenyl]imino}methyl]phenol: Similar structure but with a piperidine ring instead of a morpholine ring.
4-chloro-3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the morpholine ring in this compound enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry. The bromine atom also provides unique reactivity, allowing for further functionalization and derivatization.
Properties
Molecular Formula |
C17H17BrN2O2 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
4-bromo-3-[(4-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C17H17BrN2O2/c18-17-6-5-16(21)11-13(17)12-19-14-1-3-15(4-2-14)20-7-9-22-10-8-20/h1-6,11-12,21H,7-10H2 |
InChI Key |
ZDQWPDIUCKURIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3-amino-5-methylcyclohexyl)pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide dihydrochloride](/img/structure/B12463211.png)
![4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463217.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12463223.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12463225.png)


![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)
![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)

![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)


![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)

